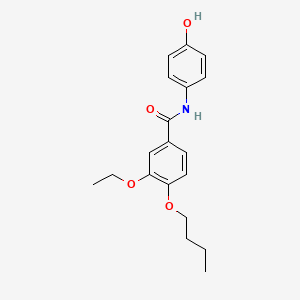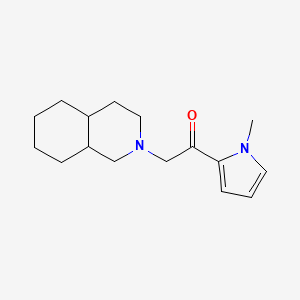
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
作用机制
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It improves lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis. It increases insulin sensitivity by promoting glucose uptake and glycogen synthesis. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It improves cardiac function by reducing oxidative stress and inflammation in the heart.
实验室实验的优点和局限性
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor without affecting other PPAR isoforms. It has also been shown to have good oral bioavailability and a long half-life in animal models. However, there are also limitations to using 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide in lab experiments. It is a synthetic compound that may have off-target effects or toxicity at high doses. It also requires careful dosing and monitoring to avoid potential side effects.
未来方向
There are several future directions for research on 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide. One direction is to further investigate its potential therapeutic applications in metabolic disorders, cancer, and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with other signaling pathways and transcription factors. Additionally, there is a need for more studies on the safety and toxicity of 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide in animal models and humans. Finally, there is a need for the development of more potent and selective agonists of PPARδ for use in clinical settings.
合成方法
The synthesis of 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide involves several steps. The first step is the reaction of 4-hydroxybenzaldehyde with butylamine to form 4-butoxybenzaldehyde. The second step involves the reaction of 4-butoxybenzaldehyde with ethyl bromide to form 4-butoxy-3-ethoxybenzaldehyde. The third step involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with hydroxylamine to form 4-butoxy-3-ethoxybenzaldoxime. The final step involves the reaction of 4-butoxy-3-ethoxybenzaldoxime with 4-hydroxybenzoic acid to form 4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide.
科学研究应用
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, it has been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.
属性
IUPAC Name |
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-5-12-24-17-11-6-14(13-18(17)23-4-2)19(22)20-15-7-9-16(21)10-8-15/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFOMPIXPAPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-3-ethoxy-N-(4-hydroxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)